6-Hydroxykaempferol 3-beta-rutinoside

Vue d'ensemble

Description

6-Hydroxykaempferol 3-beta-rutinoside is a natural antioxidant flavonoid glycoside. It is derived from various plants, including Carthamus tinctorius (safflower), Tetrastigma hemsleyanum, and others . This compound has been found to possess multiple therapeutic potentials, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxykaempferol 3-beta-rutinoside involves the glycosylation of 6-Hydroxykaempferol with rutinose. The reaction typically requires the presence of a glycosyl donor and an acceptor, along with catalysts to facilitate the reaction. Common solvents used include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as safflower petals. The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxykaempferol 3-beta-rutinoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Applications De Recherche Scientifique

Pharmacological Properties

1. Anti-Thrombotic Activity

Recent studies have highlighted the anti-thrombotic effects of 6-hydroxykaempferol 3-beta-rutinoside. Research indicates that this compound significantly protects against endothelial injury induced by oxygen-glucose deprivation and reoxygenation (OGD/R). It achieves this by regulating the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB), leading to reduced apoptosis in human umbilical vein endothelial cells (HUVECs) and improved blood circulation in zebrafish models of thrombosis .

Table 1: Summary of Anti-Thrombotic Effects

| Study | Model | Key Findings |

|---|---|---|

| Bournele & Beis (2016) | HUVECs | Decreased apoptosis via HIF-1α and NF-κB regulation |

| Zhang et al. (2016) | Zebrafish | Improved blood circulation, reduced thrombosis |

2. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models. This action is crucial for treating conditions like acute lung injury and cardiovascular diseases, where inflammation plays a pivotal role .

Table 2: Summary of Anti-Inflammatory Effects

| Study | Model | Key Findings |

|---|---|---|

| Zhang et al. (2022) | Rat models | Reduced levels of IL-1β, IL-6, TNF-α |

| ResearchGate (2023) | In vitro | Inhibition of NF-κB phosphorylation |

3. Antioxidant Activity

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related damage. Studies have indicated that it enhances the activity of endogenous antioxidants while reducing malondialdehyde (MDA) levels in various experimental setups .

Case Studies

Case Study 1: Cardiovascular Protection

A study involving mice demonstrated that treatment with safflower extracts rich in this compound led to significant improvements in heart function following ischemia-reperfusion injury. The compound's ability to modulate oxidative stress markers and inflammatory cytokines was pivotal in these outcomes .

Case Study 2: Neuroprotective Effects

In a model of cerebral ischemia, administration of safflower extracts resulted in reduced neuronal death and improved recovery outcomes. The underlying mechanisms included enhanced antioxidant defenses and reduced inflammatory responses mediated by the downregulation of NF-κB signaling pathways .

Mécanisme D'action

The mechanism of action of 6-Hydroxykaempferol 3-beta-rutinoside involves its interaction with various molecular targets and pathways:

Anti-inflammatory: It inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

Anti-cancer: The compound induces apoptosis in cancer cells by triggering mitochondrial dysfunction and calcium overload.

Neuroprotection: It protects neurons by modulating the JAK2/STAT3 pathway and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

6-Hydroxykaempferol 3-beta-rutinoside is unique due to its specific glycosylation pattern. Similar compounds include:

Kaempferol 3-O-beta-D-rutinoside: Similar structure but lacks the hydroxyl group at the 6th position.

Quercetin 3-O-beta-D-glucoside: Another flavonoid glycoside with different glycosylation.

Rutin: A well-known flavonoid glycoside with similar antioxidant properties .

These compounds share some biological activities but differ in their specific molecular targets and pathways, making this compound a unique and valuable compound for research and therapeutic applications.

Activité Biologique

6-Hydroxykaempferol 3-beta-rutinoside is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

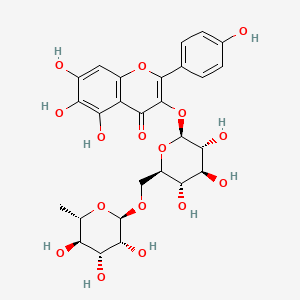

Chemical Structure and Properties

This compound, also referred to as kaempferol-3-O-rutinoside, possesses a chemical structure characterized by a flavonoid backbone with a hydroxyl group at the 6-position and a rutinoside moiety at the 3-position. Its molecular formula is with a molecular weight of approximately 634.53 g/mol.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various chronic diseases.

- Study Findings : A study utilizing LC-QTOF/MS analysis demonstrated that this compound showed high antioxidant activity compared to other flavonoids, effectively reducing oxidative damage in cellular models .

2. Anti-inflammatory Effects

Inflammation plays a pivotal role in many diseases, including cardiovascular disorders. The compound has been shown to modulate inflammatory pathways.

- Mechanism : It regulates the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. In vitro studies on human umbilical vein endothelial cells (HUVECs) revealed that treatment with this compound reduced apoptosis and inflammatory responses induced by hypoxia/reoxygenation injury .

3. Cardiovascular Protection

The compound has demonstrated protective effects against endothelial dysfunction and thrombosis.

- Case Studies : In animal models, specifically zebrafish subjected to phenylhydrazine-induced thrombosis, the compound significantly improved blood circulation and reduced thrombus formation . Additionally, it has been implicated in reducing myocardial infarct size in ischemic conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Regulation of Signaling Pathways : It influences critical signaling pathways such as HIF-1α and NF-κB, which are involved in cellular responses to hypoxia and inflammation .

- Gene Expression Modulation : The compound alters the expression of genes associated with cell survival and inflammation, contributing to its protective effects against cellular injury .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cardiovascular Diseases : Its ability to protect endothelial cells and reduce thrombotic events suggests potential use in treating cardiovascular disorders.

- Anti-cancer Potential : Preliminary studies indicate that flavonoids like kaempferol derivatives may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways related to tumor growth .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRJNVCANQPMCH-QGAVNTNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.